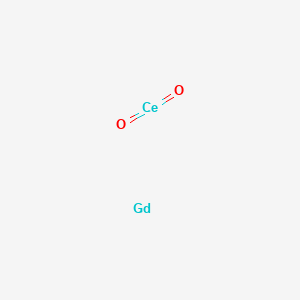

Cerium(IV) oxide-gadolinium doped

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cerium(IV) oxide-gadolinium doped, also known as gadolinium-doped cerium oxide, is a ceramic material with the chemical formula Gd:CeO₂. This compound is widely recognized for its high ionic conductivity and is primarily used as an electrolyte in solid oxide fuel cells (SOFCs).

Vorbereitungsmethoden

Cerium(IV) oxide-gadolinium doped can be synthesized through several methods, including:

Sol-gel process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Wet chemical process: This involves chemical reactions in a liquid medium to produce the desired compound.

Co-precipitation: This method involves the simultaneous precipitation of cerium and gadolinium compounds from a solution.

Hydrothermal synthesis: This involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.

Combustion synthesis: This method uses exothermic chemical reactions to produce the compound .

Analyse Chemischer Reaktionen

Cerium(IV) oxide-gadolinium doped undergoes various chemical reactions, including:

Oxidation and Reduction: The introduction of gadolinium creates oxygen vacancies, which play a crucial role in the redox reactions. These vacancies enhance the material’s ability to conduct oxygen ions.

Substitution Reactions: Gadolinium ions substitute cerium ions in the cerium oxide lattice, creating a doped structure with improved properties.

Common Reagents and Conditions: Reagents such as cerium nitrate, ceric ammonium nitrate, cerium oxalate, cerium carbonate, and cerium hydroxide are commonly used in these reactions. .

Major Products: The primary product is the doped cerium oxide with enhanced ionic conductivity and stability.

Wissenschaftliche Forschungsanwendungen

Cerium(IV) oxide-gadolinium doped has a wide range of scientific research applications, including:

Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte due to its high ionic conductivity and low operating temperatures.

Oxygen Sensors: The material’s ability to conduct oxygen ions makes it suitable for use in oxygen sensors.

Catalysis: It is used in catalytic converters for the treatment of automobile exhaust fumes.

Biomedical Applications: The compound is being explored for its potential use in cancer treatment due to its selective cytotoxicity to cancer cells.

Optical Applications: The material’s unique optical properties make it suitable for use in optical displays and LED applications.

Wirkmechanismus

The mechanism of action of cerium(IV) oxide-gadolinium doped involves the creation of oxygen vacancies when gadolinium ions are introduced into the cerium oxide lattice. These vacancies enhance the material’s ionic conductivity by allowing oxygen ions to move more freely through the lattice. The high concentration and mobility of these oxide ion vacancies result in the material’s high ionic conductivity . Additionally, the material’s ability to undergo redox reactions makes it effective in various applications, including catalysis and fuel cells .

Vergleich Mit ähnlichen Verbindungen

Cerium(IV) oxide-gadolinium doped is often compared with other doped cerium oxides, such as:

Yttria-stabilized zirconia (YSZ): While YSZ is commonly used in SOFCs, it requires higher operating temperatures compared to gadolinium-doped cerium oxide.

Samarium-doped cerium oxide: Similar to gadolinium-doped cerium oxide, this compound also exhibits high ionic conductivity but may have different stability and compatibility characteristics.

Praseodymium-doped cerium oxide: This compound is another alternative with unique properties that may be suitable for specific applications.

This compound stands out due to its lower operating temperatures and high ionic conductivity, making it a preferred choice for many high-temperature applications .

Eigenschaften

Molekularformel |

CeGdO2 |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

dioxocerium;gadolinium |

InChI |

InChI=1S/Ce.Gd.2O |

InChI-Schlüssel |

ZBPTVGKVCOMWPA-UHFFFAOYSA-N |

Kanonische SMILES |

O=[Ce]=O.[Gd] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)

![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)